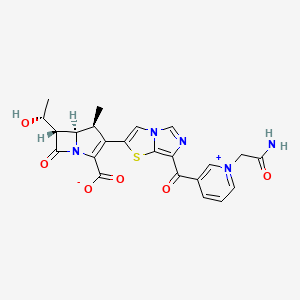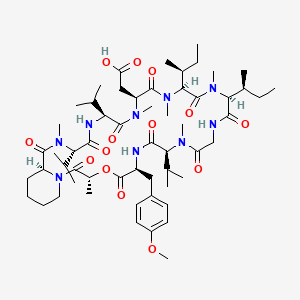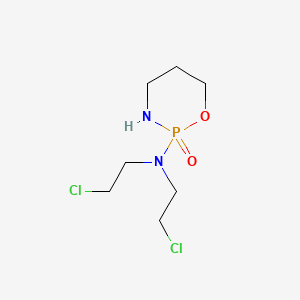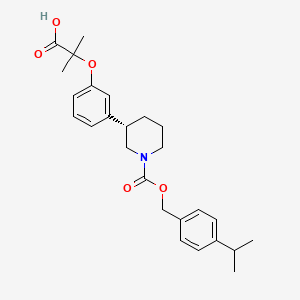
1-哌啶甲酸,3-(3-(1-羧基-1-甲基乙氧基)苯基)-,1-((4-(1-甲基乙基)苯基)甲基)酯,(3S)-
描述
CP-868388 is a bio-active chemical. Detailed information has not been published.
科学研究应用
PPARα Agonist
CP-868388 is a potent, selective, and orally active PPARα agonist with a Ki value of 10.8 nM . PPARα, or Peroxisome proliferator-activated receptor alpha, is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism, inflammation, and other processes. As an agonist, CP-868388 can activate this receptor, potentially leading to therapeutic effects .
Hypolipidemic Agent
Due to its activity as a PPARα agonist, CP-868388 has hypolipidemic actions . This means it can lower the levels of lipids (fats) in the blood, which could be beneficial in treating conditions like high cholesterol or triglycerides .
Anti-inflammatory Agent
CP-868388 also has anti-inflammatory actions . Inflammation is a key factor in many diseases, including heart disease, diabetes, and cancer. By reducing inflammation, CP-868388 could potentially help in the treatment of these and other inflammatory conditions .
Research Tool for Studying PPARα
CP-868388 can be used as a research tool for studying the function and role of PPARα in various biological processes . For example, it can help scientists understand how activating PPARα affects lipid metabolism, inflammation, and other processes .
Potential Role in Metabolic Disorders
Given its effects on lipid metabolism and inflammation, CP-868388 could potentially be used in the treatment of metabolic disorders . These could include conditions like metabolic syndrome, diabetes, and obesity .
Potential Role in Cardiovascular Diseases
Since high levels of lipids in the blood and inflammation are both risk factors for cardiovascular diseases , CP-868388 could potentially be used in the prevention or treatment of these conditions .
作用机制
Target of Action
CP-868388, also known as CP-868388 (free base), is a potent and selective PPARα agonist . PPARα, or Peroxisome Proliferator-Activated Receptor Alpha, is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation .
Mode of Action
CP-868388 interacts with its target, PPARα, by binding to it with a Ki value of 10.8 nM . This interaction results in the activation of PPARα, leading to changes in gene expression that regulate lipid metabolism and inflammation .
Biochemical Pathways
Upon activation by CP-868388, PPARα regulates the expression of genes involved in lipid metabolism, leading to decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels . It also suppresses the expression of inflammatory genes, thereby exerting anti-inflammatory effects .
Result of Action
The activation of PPARα by CP-868388 leads to a significant decrease in circulating plasma triglycerides . This hypolipidemic action, combined with its anti-inflammatory effects, makes CP-868388 a potential therapeutic agent for conditions such as dyslipidemia .
属性
IUPAC Name |
2-methyl-2-[3-[(3S)-1-[(4-propan-2-ylphenyl)methoxycarbonyl]piperidin-3-yl]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO5/c1-18(2)20-12-10-19(11-13-20)17-31-25(30)27-14-6-8-22(16-27)21-7-5-9-23(15-21)32-26(3,4)24(28)29/h5,7,9-13,15,18,22H,6,8,14,16-17H2,1-4H3,(H,28,29)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLFIHDRJSTULR-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)COC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044034 | |
| Record name | (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)- | |
CAS RN |
702681-67-2 | |
| Record name | CP-868388 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702681672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(3-(1-((4-Isopropylbenzyloxy)carbonyl)piperidin-3-yl)phenoxy)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-868388 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/999KY5ZIGB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

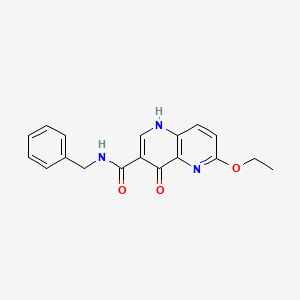
![N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride](/img/structure/B1669496.png)
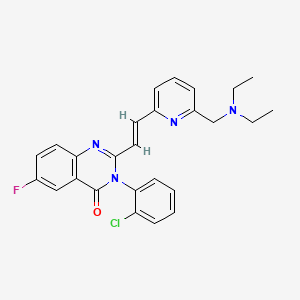
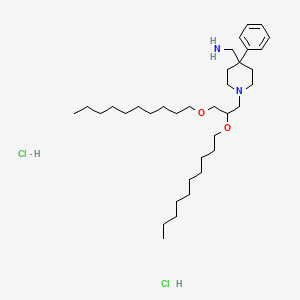
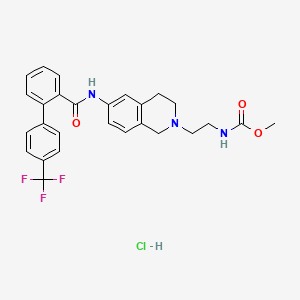
![rel-5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]phenol](/img/structure/B1669502.png)
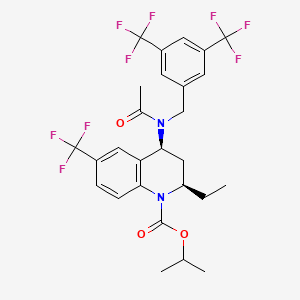
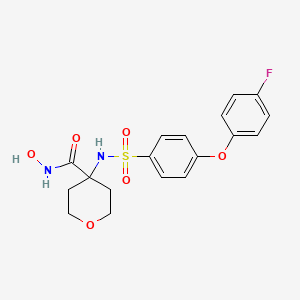
![(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol](/img/structure/B1669507.png)
![5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol](/img/structure/B1669508.png)
